Product packaging for 2-(but-3-enylamino)ethanol(Cat. No.:CAS No. 785034-63-1)

2-(but-3-enylamino)ethanol

Cat. No.: B3038172
CAS No.: 785034-63-1
M. Wt: 115.17 g/mol
InChI Key: LXZCETCVOKUOGH-UHFFFAOYSA-N
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Description

Classification and Chemical Family of 2-(but-3-enylamino)ethanol (Alkenyl Alkanolamines)

This compound belongs to the chemical family of alkenyl alkanolamines. This classification arises from its hybrid structure, which incorporates functional groups from both alkenes and alkanolamines. Alkanolamines are organic compounds that contain both a hydroxyl (-OH) group and an amino (-NH2, -NHR, or -NR2) group. libretexts.orgiitk.ac.in The "alkenyl" prefix indicates the presence of a carbon-carbon double bond within the molecule's structure.

The parent family, alcohols, are organic compounds characterized by a hydroxyl group attached to a saturated carbon atom. researchgate.net Alcohols can be classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon bearing the hydroxyl group. chemicalnote.com Similarly, the amino group in this compound classifies it as a secondary amine, as the nitrogen atom is bonded to two carbon atoms and one hydrogen atom.

Structural Features and Reactive Sites of this compound

The structure of this compound is defined by three key reactive sites: a secondary amine, a primary alcohol (hydroxyl group), and a terminal alkene.

Secondary Amine: The nitrogen atom with its lone pair of electrons is nucleophilic and basic. It can participate in a variety of reactions, including alkylation, acylation, and the formation of amides.

Hydroxyl Group: The -OH group is a versatile functional group characteristic of alcohols. byjus.com It can undergo oxidation to form aldehydes or carboxylic acids, and it can be converted into a better leaving group for substitution reactions. ijrpr.comstudypug.com The polarity of the O-H bond also imparts some acidic character to the molecule. byjus.com

Terminal Alkene: The carbon-carbon double bond at the end of the butenyl chain is a site of unsaturation. This allows for a range of addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, which can be used to introduce new functional groups. youtube.com

The interplay of these three functional groups within a single molecule provides a rich platform for a diverse array of chemical transformations.

Overview of Current Research Trajectories and Potential Applications in Advanced Organic Chemistry

Current research involving this compound and similar structures focuses on leveraging its multifunctional nature for the synthesis of complex organic molecules. Its unique combination of reactive sites makes it a valuable synthon, or building block, in multistep synthetic pathways.

One area of exploration is in the synthesis of heterocyclic compounds. The amine and hydroxyl groups can participate in intramolecular cyclization reactions, potentially forming various nitrogen- and oxygen-containing rings, which are common motifs in pharmaceuticals and natural products. The alkene can be used to introduce further complexity before or after cyclization.

Furthermore, the ability to selectively react one functional group while leaving the others intact is a key strategy in organic synthesis. For example, the hydroxyl group can be protected, allowing for reactions to be carried out on the amine or alkene, followed by deprotection to reveal the alcohol for subsequent transformations. This strategic manipulation is central to the efficient construction of target molecules.

The presence of both a nucleophilic amine and a hydroxyl group also suggests potential applications in the formation of ligands for metal catalysts. The ability to chelate to a metal center can influence the catalyst's reactivity and selectivity in various chemical transformations.

While specific, large-scale industrial applications of this compound are not yet widely documented, its utility as a versatile intermediate in organic synthesis positions it as a compound of interest for researchers developing new synthetic methodologies and constructing novel molecular architectures. solubilityofthings.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS Number 104590-77-4
Boiling Point Not available
Density Not available
Solubility Not available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B3038172 2-(but-3-enylamino)ethanol CAS No. 785034-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(but-3-enylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-3-4-7-5-6-8/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZCETCVOKUOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms Involving 2 but 3 Enylamino Ethanol

Nucleophilic Reactivity of the Amino and Hydroxyl Functional Groups in 2-(but-3-enylamino)ethanol

Both the nitrogen of the amino group and the oxygen of the hydroxyl group in this compound possess lone pairs of electrons, rendering them nucleophilic. Their relative nucleophilicity and the reaction conditions determine which group participates in a nucleophilic reaction. Generally, the amino group is a stronger nucleophile than the hydroxyl group.

Nucleophilic substitution reactions at the ethanol (B145695) moiety of this compound require the conversion of the hydroxyl group into a good leaving group, as the hydroxide (B78521) ion (OH⁻) is a poor leaving group. reactory.appmsu.edu This is typically achieved by protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can then depart as a water molecule. reactory.applibretexts.orgmasterorganicchemistry.com

The structure of the substrate plays a crucial role in determining whether the substitution proceeds via an S"N"1 or S"N"2 mechanism. pressbooks.pubtransformationtutoring.comlibretexts.org In this compound, the hydroxyl group is attached to a primary carbon.

S"N"2 Pathway : Primary substrates strongly favor the S"N"2 pathway due to minimal steric hindrance, which allows for backside attack by a nucleophile. transformationtutoring.commasterorganicchemistry.comudel.edu The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom as the leaving group departs. transformationtutoring.com Given that the hydroxyl group is on a primary carbon, substitution reactions involving this group are expected to proceed predominantly through an S"N"2 mechanism. reactory.app

S"N"1 Pathway : The S"N"1 pathway involves the formation of a carbocation intermediate after the leaving group departs. libretexts.orgtransformationtutoring.com Primary carbocations are highly unstable and their formation is energetically unfavorable. reactory.appmasterorganicchemistry.com Therefore, an S"N"1 reaction at the primary carbon of the ethanol group is highly unlikely.

The amino group itself can act as an internal nucleophile, though this would lead to the formation of a three-membered aziridine (B145994) ring, which is generally less favored than larger ring structures. The but-3-enyl group is unlikely to directly influence the choice between S"N"1 and S"N"2 at the ethanol moiety, but its presence opens up possibilities for other competing reactions, such as intramolecular cyclization.

Table 1: Factors Influencing S"N"1 vs. S"N"2 Pathways for this compound
FactorS"N"1 Pathway ConsiderationS"N"2 Pathway ConsiderationPredominant Pathway for this compound
Substrate Structure Unlikely due to the primary nature of the alcohol, which would form a highly unstable primary carbocation. reactory.appmasterorganicchemistry.comHighly favored due to the primary carbon having low steric hindrance, allowing for backside attack. transformationtutoring.commasterorganicchemistry.comS"N"2
Nucleophile The reaction rate is independent of the nucleophile's concentration or strength. transformationtutoring.comFavored by strong nucleophiles. The internal amino group is a potent nucleophile.S"N"2
Leaving Group Requires a good leaving group (e.g., protonated alcohol). libretexts.orgmasterorganicchemistry.comRequires a good leaving group. udel.eduS"N"2 (after conversion of -OH)
Solvent Favored by polar protic solvents that can stabilize the carbocation intermediate. transformationtutoring.comFavored by polar aprotic solvents. transformationtutoring.comDependent on external conditions, but substrate structure is key.

Protonation has a profound effect on the reactivity of this compound. Under acidic conditions, both the amino and hydroxyl groups can be protonated, but the more basic amino group will be protonated preferentially.

Protonation of the Amino Group : When the secondary amine is protonated to form a secondary ammonium (B1175870) ion, its lone pair of electrons is no longer available for donation. This drastically reduces the nucleophilicity of the nitrogen atom, effectively deactivating it as a nucleophile. msu.edu

Protonation of the Hydroxyl Group : The hydroxyl group is a poor leaving group, but upon protonation in an acidic medium, it is converted into an oxonium ion (-OH₂⁺). reactory.applibretexts.orgmasterorganicchemistry.com This is an excellent leaving group, as it can depart as a neutral water molecule. libretexts.orgmasterorganicchemistry.com This protonation is a critical first step for both S"N" and elimination reactions involving the alcohol. reactory.appnumberanalytics.com

Investigations into S<sub>N</sub>1 and S<sub>N</sub>2 Pathways with this compound

Electrophilic Reactivity of the But-3-enyl Alkene Moiety in this compound

The terminal double bond of the but-3-enyl group is an area of high electron density, making it susceptible to attack by electrophiles. savemyexams.com

The alkene can undergo classic electrophilic addition reactions. For example, reaction with hydrogen halides (H-X) will lead to the formation of a haloalkane. The addition will follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the double bond (the one with more hydrogen atoms), and the halide adds to the internal carbon, proceeding through the more stable secondary carbocation intermediate. libretexts.org

Similarly, acid-catalyzed hydration (addition of water) will result in the formation of a secondary alcohol. savemyexams.com The reaction is initiated by the electrophilic attack of a hydronium ion on the double bond to form a carbocation, which is then attacked by a water molecule. savemyexams.com

One of the most significant reaction pathways for this compound involves intramolecular cyclization, where the nucleophilic amino or hydroxyl group attacks the electrophilically activated alkene. These reactions are often catalyzed by acids or transition metals and lead to the formation of heterocyclic compounds. researchgate.netnih.gov

For instance, in the presence of an acid, the double bond can be protonated to form a secondary carbocation. This carbocation can then be trapped by the internal amino or hydroxyl nucleophile.

Attack by the Amino Group : Nucleophilic attack by the nitrogen atom onto the internal carbon of the former double bond would lead to the formation of a five-membered pyrrolidine (B122466) ring or a six-membered piperidine (B6355638) ring, depending on the specific cyclization mode.

Attack by the Hydroxyl Group : Nucleophilic attack by the oxygen atom would lead to the formation of a five-membered tetrahydrofuran (B95107) ring or a six-membered tetrahydropyran (B127337) ring.

Research has shown that N-alkenylamino alcohols can undergo intramolecular cyclization to form bicyclic oxazolidines via transient cyclic iminium intermediates. diva-portal.org Palladium-catalyzed intramolecular allylic C-H amination is another sophisticated method to form cyclic amino alcohol motifs. nih.gov The regioselectivity and stereoselectivity of these cyclizations are often influenced by the catalyst and reaction conditions used. researchgate.netfrontiersin.org

Electrophilic Addition Reactions to the Terminal Double Bond

Elimination Reactions Originating from the Hydroxyl Group of this compound

The hydroxyl group of this compound can be eliminated to form an alkene. This dehydration reaction typically requires converting the hydroxyl group into a better leaving group. masterorganicchemistry.comnumberanalytics.comlibretexts.org

Under strong acid catalysis (e.g., H₂SO₄ or H₃PO₄) and heat, the hydroxyl group is protonated to form an oxonium ion. masterorganicchemistry.comsavemyexams.com Since this is a primary alcohol, the subsequent elimination is likely to proceed via an E2 (bimolecular elimination) mechanism. masterorganicchemistry.com In the E2 mechanism, a base (which could be a water molecule or the conjugate base of the acid) removes a proton from the adjacent carbon atom in a concerted step with the departure of the water molecule. masterorganicchemistry.comnumberanalytics.com This would result in the formation of N-(but-3-enyl)vinylamine, which would likely tautomerize to the more stable imine.

An alternative method for dehydration that avoids strongly acidic conditions involves converting the alcohol to a sulfonate ester (e.g., a tosylate or mesylate). libretexts.orgsavemyexams.com The sulfonate is an excellent leaving group, and elimination can then be induced by a non-nucleophilic base. libretexts.org Another approach for the dehydration of primary alcohols under milder conditions is the use of reagents like phosphorus oxychloride (POCl₃) in pyridine. libretexts.org However, for unhindered primary alcohols, S"N"2 substitution to form a chloride can be a competing reaction. libretexts.org

Table 2: Comparison of Reaction Mechanisms for this compound
Reaction TypeKey Reactant/ConditionFunctional Group(s) InvolvedPrimary MechanismResulting Product Type
Nucleophilic Substitution Acid (to protonate -OH), NucleophileHydroxyl, AminoS"N"2 reactory.appSubstituted amine
Electrophilic Addition Electrophile (e.g., HBr, H₃O⁺)AlkeneElectrophilic Addition savemyexams.comlibretexts.orgSubstituted alcohol/amine
Intramolecular Cyclization Acid or Metal CatalystAlkene, Amino/HydroxylNucleophilic attack on activated alkene researchgate.netnih.govHeterocycle (e.g., pyrrolidine, oxazolidine)
Elimination (Dehydration) Strong Acid + Heat or POCl₃/PyridineHydroxylE2 masterorganicchemistry.comlibretexts.orgAlkene (or corresponding imine)

Dehydration Mechanisms (E1 and E2 Considerations)

The dehydration of the primary alcohol in this compound to form an alkene can theoretically proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism. The operative pathway is heavily influenced by reaction conditions such as the nature of the acid catalyst, solvent, and temperature.

E1 Mechanism: This pathway involves the initial protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a primary carbocation. This carbocation is highly unstable and would likely undergo a rapid 1,2-hydride shift to form a more stable secondary carbocation. A base (which could be another molecule of the amino alcohol, water, or the conjugate base of the acid catalyst) would then abstract a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. The presence of the electron-donating amino group could potentially stabilize the carbocation intermediate through space.

E2 Mechanism: In an E2 mechanism, a strong base would abstract a proton from the carbon adjacent to the hydroxyl-bearing carbon (the β-carbon) in a concerted step with the departure of the protonated hydroxyl group. This pathway avoids the formation of a discrete carbocation intermediate. Given that this compound contains a basic amino group, intramolecular catalysis could occur where the amine itself acts as the base to facilitate the elimination.

In the context of amino alcohol cyclization, a related process, dehydration of an intermediate cyclic half-aminal can be facilitated by water. rsc.org This suggests that external species can play a crucial role in the dehydration steps of similar molecules. For many alcohol dehydration reactions, particularly in the aqueous phase, the E1 mechanism is often favored, with the cleavage of the Cβ-H bond being the rate-determining step. researchgate.net

Oxidation Reactions of the Amine and Alcohol Functionalities in this compound

The oxidation of this compound presents a challenge in chemoselectivity, as both the secondary amine and the primary alcohol are susceptible to oxidation. The outcome of the reaction is highly dependent on the choice of oxidizing agent and reaction conditions. nih.govd-nb.info

Oxidation of the Alcohol: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. uni-ruse.bg Selective oxidation of the alcohol in the presence of an unprotected amino group is a significant challenge in organic synthesis. nih.govhku.hkdntb.gov.ua However, methodologies utilizing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with co-oxidants such as trichloroisocyanuric acid or copper-based systems have shown high chemoselectivity for the oxidation of primary alcohols, even in the presence of secondary amines. acs.orgorganic-chemistry.org These methods often proceed under mild conditions, minimizing overoxidation to the carboxylic acid. uni-ruse.bgacs.org The use of a VO@g-C3N4 catalyst under visible light has also been reported for the selective oxidation of a wide range of alcohols. acs.org

Oxidation of the Amine: The secondary amine can be oxidized to a variety of products, including hydroxylamines, nitrones, or, with cleavage of the C-N bond, an aldehyde and a primary amine. The presence of the amine's lone pair of electrons makes it susceptible to oxidation.

Chemoselectivity: Achieving selective oxidation of one functional group over the other is a key consideration. Copper/TEMPO catalyst systems have been developed that show a preference for oxidizing primary alcohols over secondary alcohols. nih.gov Furthermore, specific catalytic systems, such as those employing 2-azaadamantane (B3153908) N-oxyl (AZADO) with a copper co-catalyst, have been designed for the highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds. nih.govhku.hk The choice of catalyst and reaction conditions can be tuned to favor the oxidation of either the alcohol or the amine. For instance, gold-based catalysts have been studied for the oxidation of amino alcohols, where the presence of the amino group was found to influence the reaction pathway. mdpi.com In some cases, ruthenium-based catalysts can lead to oxidative lactamization of amino alcohols. jchemlett.com

Oxidizing SystemPrimary Target FunctionalityTypical ProductReference
TEMPO/Trichloroisocyanuric AcidPrimary AlcoholAldehyde acs.org
Cu/TEMPOPrimary AlcoholAldehyde nih.gov
AZADO/CopperPrimary AlcoholAmino Aldehyde nih.govhku.hk
VO@g-C3N4/Visible LightPrimary AlcoholAldehyde acs.org
Gold-based catalystsAlcohol (influenced by amine)Amino Acid mdpi.com
Ruthenium-based catalystsAlcohol and AmineLactam jchemlett.com

Characterization of Reactive Intermediates in this compound Transformations

The reactions of this compound likely proceed through a series of short-lived, high-energy, and highly reactive molecules known as reactive intermediates. lumenlearning.com The detection and characterization of these transient species are crucial for a complete understanding of the reaction mechanisms.

Detecting and isolating fleeting intermediates is a significant experimental challenge due to their low concentrations and short lifetimes. lumenlearning.comrsc.org Several advanced techniques are employed for this purpose:

Spectroscopic Methods: Fast spectroscopic techniques are often the only way to observe these transient species directly. lumenlearning.com This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can sometimes "freeze" a reaction at an intermediate stage, allowing for its structural characterization. researchgate.net In situ NMR has been used to detect enamine and iminium intermediates in organocatalytic reactions. acs.orgresearchgate.netacs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is indispensable for the direct detection of radical intermediates. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy can monitor changes in functional groups as a reaction progresses, providing evidence for the formation of intermediates. mdpi.com Two-dimensional infrared (EVV-2DIR) spectroscopy has been theoretically shown to be a powerful tool for distinguishing between enamine and imine intermediates. mdpi.com

UV-Vis Spectroscopy: Can be used to detect species with chromophores, such as conjugated systems or certain cationic intermediates. mdpi.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates. nih.gov It can be used to identify and even separate isomers of reactive intermediates like enamines. nih.gov Flow electrochemical reactor systems coupled with MS have enabled the generation and trapping of short-lived carbocations. researchgate.net

Chemical Trapping: This method involves adding a "trapping" agent to the reaction mixture that reacts specifically with a particular type of intermediate to form a stable, isolable product. lumenlearning.com The structure of this product then provides evidence for the structure of the original transient species. For example, nucleophiles can be used to trap iminium ions. nih.gov

Matrix Isolation: In this technique, the reaction is carried out at very low temperatures in an inert gas matrix, which physically traps the intermediates and allows for their spectroscopic study. lumenlearning.com

Carbocation intermediates are likely to play a significant role in several reactions of this compound, particularly in acidic conditions.

Formation: Carbocations can be generated through the protonation of the alcohol group followed by the loss of water, or through the protonation of the butenyl double bond.

Neighboring Group Participation (NGP): The lone pair of electrons on the nitrogen atom can participate in stabilizing an adjacent carbocation. scribd.comvedantu.comwikipedia.org This phenomenon, known as neighboring group participation or anchimeric assistance, can lead to the formation of a cyclic aziridinium (B1262131) ion intermediate. scribd.comdalalinstitute.comlibretexts.org This participation can significantly accelerate the reaction rate compared to a similar molecule without the amino group. vedantu.comwikipedia.org The formation of such a strained three-membered ring can also influence the stereochemical outcome of the reaction. wikipedia.org

Rearrangements: Primary carbocations, which would form upon protonation of the terminal double bond, are highly unstable and prone to rearrangement via 1,2-hydride shifts to form more stable secondary or tertiary carbocations. The delocalization of the positive charge in carbocationic intermediates can lead to a mixture of products, as seen in the solvolysis of cyclopropyl (B3062369) methyl chloride. vedantu.com

Trapping: These carbocationic intermediates can be trapped by nucleophiles present in the reaction mixture, such as water, the alcohol itself, or other added nucleophiles. nih.gov The trapping of α-(trifluoromethyl)carbenium ions has been demonstrated in the solvolysis of certain naphthalene (B1677914) and anthracene (B1667546) derivatives. beilstein-journals.org

In reactions involving the oxidation of the secondary amine or the reaction of the corresponding aldehyde with an amine, enamine and iminium intermediates are plausible.

Iminium Ions: These are cationic species with a C=N double bond. They can be formed from the condensation of an aldehyde (formed from alcohol oxidation) with a secondary amine, or by the oxidation of the amine itself. Iminium ions are electrophilic and can be detected by NMR spectroscopy, often showing characteristic shifts for the protons and carbon of the C=N bond. researchgate.net Vibrational circular dichroism (VCD) spectroscopy has been shown to distinguish between chiral enamine and iminium ion intermediates. rsc.org

Enamines: These are neutral species containing a C=C double bond adjacent to a nitrogen atom. They are tautomers of imines and are known to be key intermediates in many organic reactions. mdpi.com Enamines can be formed from the deprotonation of an iminium ion at the α-carbon. Their presence can be confirmed by NMR spectroscopy, with characteristic signals for the vinylic protons. acs.org Theoretical calculations suggest that electron-vibration-vibration two-dimensional infrared (EVV-2DIR) spectroscopy could provide unique spectral signatures to identify enamine intermediates. mdpi.com

IntermediateSpectroscopic TechniqueKey ObservablesReference
Iminium Ion1H NMRCharacteristic downfield shift of the C=N-H proton (e.g., ~9.04 ppm) researchgate.net
Iminium IonVCD SpectroscopyCharacteristically different spectra from enamines rsc.org
Enamine1H NMRCharacteristic signals for vinylic protons (e.g., ~6.26 ppm) researchgate.net
EnamineEVV-2DIR (Theoretical)Well-resolved spectral features distinct from reactants and products mdpi.com

Free radical intermediates can be generated during the oxidation of either the alcohol or the amine functionality, particularly in reactions involving single-electron transfer processes. nih.govnih.gov

Detection by EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) is the primary technique for detecting species with unpaired electrons, such as free radicals. mdpi.com However, many radical intermediates are too short-lived to be detected directly. wikipedia.org

Spin Trapping: This is a powerful indirect method for detecting and identifying short-lived radicals. wikipedia.orgnumberanalytics.com It involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. wikipedia.orgnumberanalytics.comresearchgate.net This persistent radical adduct can then be observed and characterized by EPR spectroscopy. wikipedia.org The hyperfine coupling constants of the resulting EPR spectrum can often provide information about the structure of the original trapped radical. wikipedia.org

Common Spin Traps: Nitrone-based spin traps like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), and nitroso compounds like 2-methyl-2-nitrosopropane (B1203614) are frequently used. wikipedia.orgrsc.org

Immuno-Spin Trapping: This is a variation where antibodies are used to detect the stable nitrone adducts formed from the reaction of a spin trap with a radical, particularly protein-centered radicals. nih.gov

Chemical Trapping: Besides spin traps, other chemical traps can be used. For instance, persistent radicals like TEMPO can be used to trap carbon-centered radicals, forming stable alkoxyamine adducts that can be analyzed by techniques like mass spectrometry. acs.org A newer method involves using allyl-TEMPO derivatives as traps, which react with short-lived radicals via a homolytic substitution (SH2') mechanism to yield stable, non-radical products that can be analyzed by MS. acs.orgnih.gov

The oxidation of amines and alcohols can proceed through radical pathways, and the use of these trapping techniques would be essential to confirm the involvement of such intermediates in the transformations of this compound.

Advanced Spectroscopic and Analytical Techniques for Research on 2 but 3 Enylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-(but-3-enylamino)ethanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map out the complete covalent framework of the molecule.

High-field ¹H and ¹³C NMR spectra provide precise chemical shift values, which are indicative of the electronic environment of each unique proton and carbon atom in the molecule. The structure of this compound contains several distinct chemical environments due to the presence of an alcohol, a secondary amine, and a terminal alkene.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the ethanol (B145695) and butenyl moieties. Protons closer to the electronegative oxygen and nitrogen atoms are deshielded and appear at a higher chemical shift (further downfield). libretexts.org The vinyl protons of the butenyl group appear in the characteristic alkene region of the spectrum. pdx.edu The signals for protons attached to nitrogen and oxygen (NH and OH) can be broad and their chemical shifts may vary with solvent and concentration. msu.educhemguide.co.uk

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-6 (CH=CH₂)5.7 - 5.9ddt (multiplet)1H
H-7 (CH=CH ₂)4.9 - 5.1m (multiplet)2H
H-1 (-CH₂OH)3.5 - 3.7t (triplet)2H
H-2 (-NHCH ₂-)2.7 - 2.9t (triplet)2H
H-4 (-NHCH ₂-)2.6 - 2.8t (triplet)2H
H-5 (-CH₂CH=)2.2 - 2.4q (quartet)2H
-NH - / -OH 1.0 - 5.0br s (broad singlet)2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in Each non-equivalent carbon atom produces a distinct signal. The chemical shifts are influenced by hybridization and proximity to electronegative atoms. The sp² hybridized carbons of the double bond are found downfield compared to the sp³ hybridized carbons. libretexts.org The carbons directly bonded to oxygen (C-1) and nitrogen (C-2, C-4) are also shifted downfield due to the electron-withdrawing effects of these heteroatoms. libretexts.org

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C-6 (C H=CH₂)135 - 138
C-7 (CH=C H₂)115 - 117
C-1 (-C H₂OH)60 - 65
C-2 (-NHC H₂-)50 - 55
C-4 (-NHC H₂-)48 - 52
C-5 (-C H₂CH=)35 - 40

While 1D NMR suggests the types of chemical environments, 2D NMR experiments are essential to definitively establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting H-1 with H-2, H-4 with H-5, and H-5 with the vinyl protons H-6 and H-7, confirming the contiguous nature of the ethanol and butenyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would unambiguously link each proton assignment in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum, for example, confirming that the proton signal at ~3.6 ppm belongs to the carbon at ~62 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). columbia.edu This is crucial for connecting molecular fragments that are not directly bonded through a chain of protons, such as those separated by a heteroatom. Key HMBC correlations for this compound would include signals between the protons on C-2 and carbon C-4 across the nitrogen atom, definitively linking the ethanol and butenyl moieties.

High-Field ¹H and ¹³C NMR for Assignment of Chemical Environments

Mass Spectrometry (MS) for Molecular Characterization and Intermediate Detection

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula. For this compound (C₆H₁₃NO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions. The ability to confirm the elemental formula provides a high degree of confidence in the compound's identity.

Calculated Exact Mass of this compound

Molecular Formula Monoisotopic Mass (Da)
C₆H₁₃NO115.0997

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides detailed structural information. The fragmentation of this compound, typically ionized to its protonated form [M+H]⁺ (m/z 116.1), would likely proceed via characteristic pathways for amines and alcohols. libretexts.org

Common fragmentation includes:

Alpha-cleavage: The cleavage of a carbon-carbon bond adjacent to the nitrogen atom is a dominant pathway for amines, leading to the formation of a stable iminium ion.

Neutral Loss: The loss of small, stable neutral molecules like water (H₂O) from the alcohol group is also a common fragmentation route. libretexts.org

Analyzing the masses of the product ions allows for the reconstruction of the precursor ion's structure, thus confirming the identity of this compound.

Predicted MS/MS Fragmentation for Protonated this compound ([C₆H₁₄NO]⁺)

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Structure / Neutral Loss
116.198.1Loss of H₂O
116.186.1[CH₂=NHCH₂CH₂CH=CH₂]⁺
116.170.1[CH₂=NHCH₂CH=CH₂]⁺
116.144.1[CH₂CH₂NH₂]⁺

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization method that allows for the direct analysis of samples in their native environment with no prior sample preparation. lcms.cz In a DESI experiment, a charged solvent spray is directed onto a surface, where it desorbs and ionizes analytes for mass analysis.

A powerful application of this technique is "reactive DESI-MS," where the spray solvent contains a reagent that reacts with the analyte on the surface. This allows for the in-situ monitoring of chemical reactions and the detection of transient intermediates. rsc.org For instance, if this compound were a substrate in a reaction, such as a reductive amination, reactive DESI-MS could be employed to directly observe the formation and consumption of key intermediates like iminium ions or amino alcohols from the reaction mixture in real-time. rsc.org This provides invaluable insight into reaction mechanisms that would be difficult to obtain using conventional techniques.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful tool for distinguishing between isomers, which can be a significant challenge for mass spectrometry alone. tofwerk.comazom.comnih.gov IMS separates ions in the gas phase based on their size and shape, or more specifically, their rotationally averaged collision cross-section (CCS). tofwerk.comazom.com When coupled with mass spectrometry, which separates ions by their mass-to-charge ratio, IMS-MS provides a two-dimensional analysis that can resolve isomeric and isobaric interferences. tofwerk.com

In the context of this compound, IMS-MS would be invaluable for differentiating it from its structural isomers. For instance, isomers with the same molecular formula but different branching or functional group positions will exhibit distinct drift times in the IMS cell due to their unique three-dimensional structures. This allows for their individual detection and characterization, even when they have identical masses. azom.com The process involves ionizing the analyte, guiding the ions into an IMS chamber filled with a buffer gas, and applying an electric field. tofwerk.com Ions with a more compact structure will travel through the buffer gas more quickly than more extended isomers, leading to their separation. researchgate.net This technique offers rapid separations and can provide crucial structural information that is not accessible with MS alone. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions. mt.comanalchemres.org These two techniques are complementary, as their selection rules differ. IR spectroscopy measures the absorption of infrared radiation by molecules, which excites molecular vibrations. edinst.com It is particularly sensitive to functional groups with strong dipole moments, such as C=O, O-H, and N-H bonds. mt.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, and it is more sensitive to non-polar bonds with easily polarizable electron clouds, like C-C bonds. mdpi.com

For this compound, IR and Raman spectroscopy can be used to identify its key functional groups. The O-H stretch of the alcohol group would be expected to produce a broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. mdpi.com The N-H stretch of the secondary amine would appear in a similar region, while the C-H stretches of the alkyl and alkenyl groups would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. researchgate.netnist.gov The C=C stretch of the butenyl group would give rise to a peak around 1640-1680 cm⁻¹ in both the IR and Raman spectra. researchgate.net The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹). researchgate.net

By monitoring the appearance or disappearance of these characteristic peaks, researchers can track the progress of reactions involving this compound. For example, during its synthesis, the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks can confirm the reaction's progression and completion.

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
O-H (Alcohol)Stretching3200-3600 (broad)Weak
N-H (Secondary Amine)Stretching3300-3500 (moderate)Moderate
C-H (sp³ Alkyl)Stretching2850-2960Strong
C-H (sp² Alkenyl)Stretching3010-3095Strong
C=C (Alkene)Stretching1640-1680 (variable)Strong
C-N (Amine)Stretching1020-1250Moderate
C-O (Alcohol)Stretching1050-1260Moderate

Chromatographic Methods for Purification and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical mixtures. For a compound like this compound, both Gas-Liquid Chromatography (GLC) and Thin-Layer Chromatography (TLC) play crucial roles.

Gas-Liquid Chromatography (GLC) for Volatile Mixtures

Gas-Liquid Chromatography (GLC), a type of gas chromatography (GC), is a powerful technique for separating and analyzing volatile compounds. researchgate.net In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support within a column. researchgate.net The separation is based on the differential partitioning of the components of a mixture between the gas and liquid phases.

Due to the presence of polar -OH and -NH groups, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. libretexts.orgsigmaaldrich.com Derivatization involves reacting the polar functional groups to form less polar, more volatile derivatives. sigmaaldrich.com Common derivatization reagents include silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

The choice of the stationary phase is critical for achieving good separation. For polar analytes like amino alcohols, polar stationary phases such as those based on polyethylene (B3416737) glycol (e.g., HP-Inowax) are often used. cabidigitallibrary.org A Flame Ionization Detector (FID) is commonly employed for the detection of organic compounds in GC due to its high sensitivity. researchgate.net

Table 2: Typical GLC Parameters for the Analysis of Amino Alcohols

ParameterTypical Value/Condition
Column Type Capillary Column
Stationary Phase Polyethylene Glycol (e.g., Wax column)
Carrier Gas Helium, Nitrogen, or Argon libretexts.org
Injection Mode Split/Splitless
Injector Temperature 200-250 °C mdpi.com
Detector Flame Ionization Detector (FID)
Detector Temperature 230-300 °C mdpi.com
Oven Temperature Program Ramped, e.g., 50 °C to 250 °C

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of chemical reactions and identifying the components of a mixture. savemyexams.comchemistryhall.comwisc.edu TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents. savemyexams.comwisc.edu

To monitor a reaction producing this compound, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. savemyexams.com The plate is then developed in a suitable solvent system. The separation is based on the differential adsorption of the compounds onto the stationary phase and their solubility in the mobile phase. wisc.edu More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. chemistryhall.com

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of the product spot. Since this compound is not colored, a visualization agent is required. Common visualization methods for amines include ninhydrin, which produces a characteristic color (often purple or pink), or iodine vapor. chemistryhall.comillinois.edu

Table 3: Common TLC Systems for Amine Analysis

ComponentDescription
Stationary Phase Silica gel 60 F₂₅₄ on aluminum or glass plates savemyexams.com
Mobile Phase (Eluent) A mixture of a non-polar and a polar solvent, e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol (B129727). The ratio is optimized to achieve good separation.
Visualization Agent - Ninhydrin solution (for primary and secondary amines) chemistryhall.com - Iodine vapor chemistryhall.com - UV light (if the compound is UV active) savemyexams.com

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

The process involves irradiating a single crystal with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined. eurjchem.com

For derivatives of this compound, X-ray crystallography can confirm the stereochemistry, reveal intermolecular interactions such as hydrogen bonding, and provide insights into the packing of molecules in the crystal lattice. iucr.orgresearchgate.net For example, a study on 4-(But-3-enylamino)-3-nitrobenzoic acid, a derivative, revealed detailed information on its molecular conformation and hydrogen bonding patterns. iucr.org Such structural information is crucial for understanding the physical properties and potential biological activity of the compound and its derivatives.

Design and Synthesis of 2 but 3 Enylamino Ethanol Derivatives for Targeted Research

Modifications at the Hydroxyl Group of 2-(but-3-enylamino)ethanol

The hydroxyl group of this compound serves as a key functional handle for a variety of chemical transformations. These modifications are crucial for altering the molecule's physical and chemical properties, such as solubility, reactivity, and biological activity.

Esterification Reactions to Form Novel Esters

Esterification is a fundamental reaction in organic synthesis, and in the context of this compound, it provides a direct route to a wide array of ester derivatives. The reaction typically involves the treatment of the alcohol with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org This process, known as Fischer esterification, is reversible, and to favor the formation of the ester, the equilibrium can be shifted by removing water as it is formed or by using an excess of the alcohol. libretexts.orgoperachem.com

Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be employed for ester synthesis, often proceeding under milder conditions and without the need for a strong acid catalyst. chemguide.co.uk The reaction with an acyl chloride is typically vigorous, producing the ester and hydrogen chloride gas. chemguide.co.uk The use of acid anhydrides is generally slower than with acyl chlorides and may require gentle heating to proceed at a reasonable rate. chemguide.co.uk

Table 1: Examples of Esterification Reactions with this compound

Carboxylic Acid/DerivativeReagent/CatalystProduct
Acetic AcidSulfuric Acid2-(but-3-enylamino)ethyl acetate
Propanoic AcidSulfuric Acid2-(but-3-enylamino)ethyl propanoate
Benzoyl ChloridePyridine (base)2-(but-3-enylamino)ethyl benzoate
Acetic AnhydrideHeat2-(but-3-enylamino)ethyl acetate

This table presents hypothetical esterification reactions based on general principles of organic chemistry.

Etherification Reactions (e.g., Williamson Ether Synthesis Analogs)

Etherification of the hydroxyl group in this compound can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach. byjus.comwikipedia.org This reaction involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. byjus.comwikipedia.org A strong base, such as sodium hydride (NaH), is typically used to generate the alkoxide. libretexts.org

For the Williamson ether synthesis to be effective, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The reaction is subject to the typical constraints of SN2 reactions. libretexts.org An alternative, milder method involves the use of silver oxide (Ag₂O) as a base, which allows the free alcohol to react directly with the alkyl halide without pre-forming the alkoxide. libretexts.org

Table 2: Williamson Ether Synthesis Analogs with this compound

Alkylating AgentBaseProduct
Methyl IodideSodium Hydride2-(but-3-enylamino)ethyl methyl ether
Ethyl BromideSodium Hydride2-(but-3-enylamino)ethyl ethyl ether
Benzyl (B1604629) ChlorideSilver Oxide2-(but-3-enylamino)ethyl benzyl ether

This table illustrates potential etherification reactions based on the principles of the Williamson ether synthesis.

Conversion to Sulfonates (e.g., Tosylates) for Enhanced Leaving Group Capability

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. masterorganicchemistry.comchemistrysteps.com To enhance its reactivity, it can be converted into a sulfonate ester, such as a tosylate (p-toluenesulfonate) or a mesylate (methanesulfonate). masterorganicchemistry.comlibretexts.org This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride, like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. masterorganicchemistry.comlibretexts.org

This conversion is highly valuable because it transforms the hydroxyl group into an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. libretexts.orglibretexts.org A key advantage of this method is that the formation of the sulfonate ester proceeds with retention of stereochemistry at the carbon atom bearing the oxygen. libretexts.orglibretexts.org The resulting alkyl tosylates are versatile intermediates that behave similarly to alkyl halides in substitution reactions. libretexts.org

Modifications at the Secondary Amine Group of this compound

The secondary amine in this compound provides another reactive site for derivatization, allowing for the introduction of a variety of substituents that can significantly alter the molecule's properties.

N-Alkylation and N-Acylation Reactions

N-alkylation of the secondary amine involves the reaction with an alkyl halide. wikipedia.org This reaction can lead to the formation of a tertiary amine and, with further alkylation, a quaternary ammonium (B1175870) salt in what is known as the Menshutkin reaction. wikipedia.org Controlling the degree of alkylation can be challenging.

N-acylation, the reaction of the amine with an acyl chloride or an acid anhydride, leads to the formation of an amide. This reaction is a common method for synthesizing amides and is generally a high-yield process.

Formation of Amides and Sulfonamides

Amides are typically synthesized by reacting an amine with a carboxylic acid derivative, such as an acid chloride, acid anhydride, or an ester. libretexts.org The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures or the use of coupling reagents to activate the carboxylic acid. libretexts.orgrsc.org

Sulfonamides are important functional groups in medicinal chemistry and can be synthesized by reacting an amine with a sulfonyl chloride. wur.nl This reaction is a robust and widely used method for forming the sulfonamide linkage. wur.nl The resulting sulfonamides can act as bioisosteres of carboxylic acids.

Reactions Involving the Terminal Alkene Moiety of this compound

The terminal double bond in the but-3-enyl group is a site of rich reactivity, enabling a variety of addition and transformation reactions to further functionalize the molecule.

Hydrofunctionalization reactions involve the addition of an H-X molecule across the double bond. For this compound, both intramolecular hydroamination and hydroalkoxylation are possible, leading to the formation of heterocyclic structures.

Hydroamination: This reaction involves the addition of the N-H bond of the secondary amine across the terminal alkene. wikipedia.org Due to a high activation barrier, this transformation is not spontaneous and requires a catalyst, typically one based on a transition metal. wikipedia.orgnih.gov Intramolecular hydroamination of this compound would result in the formation of a substituted pyrrolidine (B122466) ring, a common motif in many biologically active compounds. Catalytic systems employing metals like gold or nickel have been developed for such cyclizations. snnu.edu.cnorganic-chemistry.org The reaction proceeds via coordination of the alkene to the metal center, followed by nucleophilic attack by the tethered amine and subsequent protonolysis to yield the cyclic product.

Hydroalkoxylation: In a similar fashion, the O-H bond of the primary alcohol can add across the terminal double bond in an intramolecular hydroalkoxylation reaction. nih.gov This process, also requiring catalysis by transition metals like nickel or lanthanides, yields a substituted tetrahydrofuran (B95107) ring tethered to an aminoethyl side chain. nih.govchemrxiv.org These reactions are atom-economical and provide direct access to complex heterocyclic systems. chemrxiv.org

The terminal alkene can be oxidized to introduce further hydroxyl functionalities.

Epoxidation: The conversion of the alkene to an epoxide is a common transformation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). ahievran.edu.tr This reaction produces a 2-((oxiran-2-ylmethyl)amino)ethanol derivative. While highly enantioselective methods like the Sharpless epoxidation exist for allylic alcohols, their application to homoallylic systems like this compound is less direct but general methods remain effective. wikipedia.orglibretexts.org

Dihydroxylation: The alkene can be converted into a vicinal diol (a 1,2-diol), resulting in a molecule with a total of three hydroxyl groups (a triol). wikipedia.org This transformation can proceed through two distinct stereochemical pathways:

Syn-dihydroxylation: This pathway adds both hydroxyl groups to the same face of the double bond. libretexts.org It is commonly achieved using reagents such as osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant, or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). pearson.comlibretexts.orgyoutube.com

Anti-dihydroxylation: This pathway adds the hydroxyl groups to opposite faces of the double bond. It is typically a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org

The table below summarizes common reagents for these transformations.

TransformationTypical ReagentsProductStereochemistry
Epoxidationm-CPBA, H₂O₂2-((oxiran-2-ylmethyl)amino)ethanolN/A
Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O4-((2-hydroxyethyl)amino)butane-1,2-diolSyn
Syn-dihydroxylationCold, dilute KMnO₄, NaOH4-((2-hydroxyethyl)amino)butane-1,2-diolSyn
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺4-((2-hydroxyethyl)amino)butane-1,2-diolAnti

Olefin metathesis is a powerful reaction that redistributes alkene fragments, catalyzed by metal-carbene complexes like those developed by Grubbs and Schrock. harvard.edunobelprize.orgwikipedia.org For this compound, the most relevant type is cross-metathesis (CM). libretexts.orgsigmaaldrich.com

In a cross-metathesis reaction, the terminal alkene of this compound reacts with a different alkene partner. This allows for the extension and modification of the butenyl side chain, introducing new functional groups or structural motifs. The reaction equilibrium is often driven by the formation of volatile ethylene (B1197577) gas if both starting alkenes are terminal. organic-chemistry.orgorganic-chemistry.org While ring-closing metathesis (RCM) is not feasible with the monomer itself, N-alkenylation of the amino alcohol could create a diene substrate suitable for RCM to form nitrogen heterocycles. researchgate.netnih.gov

The table below provides examples of potential products from the cross-metathesis of this compound with various alkene partners.

Alkene PartnerStructurePotential Cross-Metathesis Product (E/Z mixture possible)
StyreneC₆H₅CH=CH₂2-((6-phenylhex-3-enyl)amino)ethanol
Methyl AcrylateCH₂=CHCOOCH₃Methyl 6-((2-hydroxyethyl)amino)hex-2-enoate
Allyl AlcoholCH₂=CHCH₂OH2-((6-hydroxyhex-3-enyl)amino)ethanol

Epoxidation and Dihydroxylation Reactions for Diol Formation

Synthesis of Heterocyclic Derivatives Incorporating the this compound Scaffold

The inherent 2-aminoethanol structure of the parent molecule is a classic precursor for the synthesis of various five-membered heterocycles containing both nitrogen and oxygen.

Oxazolidines are five-membered saturated rings containing an oxygen atom at position 1 and a nitrogen atom at position 3. They are readily synthesized from the condensation reaction of a 2-aminoalcohol with an aldehyde or a ketone. researchgate.netwikipedia.orgwikipedia.org In the case of this compound, the reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl, followed by intramolecular cyclization where the hydroxyl group attacks the intermediate iminium ion (or a related species) and subsequent dehydration. scirp.orgsemanticscholar.org

This reaction provides a straightforward method to generate a library of 3-(but-3-enyl)oxazolidine derivatives. The substituents at the 2-position of the oxazolidine (B1195125) ring are determined by the choice of the starting aldehyde or ketone. researchgate.net The reaction can be performed under various conditions, including microwave irradiation in the presence of air, which can facilitate the process. scirp.orgsemanticscholar.org More advanced methods, such as the Petasis borono-Mannich reaction, can also be employed for the synthesis of N-substituted 1,3-oxazolidines. mdpi.com

Carbonyl ReactantStructureResulting Oxazolidine Derivative
FormaldehydeCH₂O3-(but-3-enyl)oxazolidine
BenzaldehydeC₆H₅CHO3-(but-3-enyl)-2-phenyloxazolidine
Acetone(CH₃)₂CO3-(but-3-enyl)-2,2-dimethyloxazolidine
CyclohexanoneC₆H₁₀O1-oxa-4-(but-3-enyl)-4-azaspiro[4.5]decane

Incorporation into Multicomponent Reactions for Complex Molecular Architectures

The strategic design of complex molecules increasingly relies on efficiency and atom economy, principles embodied by multicomponent reactions (MCRs). researchgate.net MCRs, which combine three or more starting materials in a single synthetic operation, offer a powerful platform for rapidly generating molecular diversity. dovepress.com The unique structure of this compound, featuring a secondary amine, a primary alcohol, and a terminal alkene, makes it a highly versatile building block for such reactions. Its bifunctional nucleophilic nature (amine and alcohol) allows it to participate in various MCRs, while the pendant butenyl group provides a reactive handle for subsequent complexity-generating transformations, such as ring-closing metathesis (RCM).

This dual reactivity enables a "build/couple/pair" strategy, where the MCR first assembles a foundational acyclic structure, and a subsequent cyclization event forges a complex heterocyclic scaffold. acs.org This approach is particularly valuable in medicinal chemistry for creating libraries of novel compounds for drug discovery. dovepress.comresearchgate.net

Application in Isocyanide-Based Multicomponent Reactions

The secondary amine functionality of this compound makes it an ideal candidate for the amine component in cornerstone MCRs like the Ugi and Petasis reactions.

Ugi Four-Component Reaction (U-4CR): The U-4CR combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. mdpi.com By employing this compound as the amine component, a highly functionalized product is obtained, retaining the butenyl moiety for further chemical manipulation. The general mechanism involves the initial formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement. mdpi.com

Petasis Three-Component Reaction (Petasis-3CR): This reaction involves an amine, a carbonyl compound (aldehyde or ketone), and an organoboronic acid to yield substituted amino alcohols. acs.org Research has demonstrated the use of this reaction to synthesize anti-amino alcohols that contain multiple alkene groups, which are then used as precursors for cyclization. acs.org When this compound is used as the amine component in a Petasis reaction with an unsaturated aldehyde (like acrolein) and a vinylboronic acid, the resulting product is a diene-containing amino alcohol, primed for a subsequent RCM reaction.

Post-MCR Transformations: The Role of the Butenyl Group

The true synthetic power of incorporating this compound into MCRs is realized in post-reaction modifications. The butenyl group serves as a key functional handle for intramolecular cyclizations.

Ring-Closing Metathesis (RCM): Following a Petasis or Ugi reaction where another double bond is introduced via one of the other components (e.g., an unsaturated aldehyde or carboxylic acid), the resulting diene can undergo RCM. This powerful reaction, often catalyzed by ruthenium alkylidene complexes, forges a new cyclic structure. acs.org This strategy has been successfully employed to create a diverse range of nitrogen- and oxygen-containing heterocycles, including piperidines, oxazepanes, and other complex scaffolds with potential biological activity. acs.orgacs.orgrsc.org

For instance, the product of a Petasis reaction between this compound, glyoxylic acid, and vinylboronic acid would be an amino acid derivative containing two terminal alkenes. Treatment of this intermediate with a Grubbs catalyst would initiate an RCM cascade to furnish a substituted piperidine (B6355638) lactone, a privileged scaffold in medicinal chemistry.

The following table summarizes the components and outcomes of a representative MCR/RCM sequence utilizing an N-alkenyl amino alcohol scaffold.

Reaction SequenceComponentsCatalyst/ConditionsIntermediate ProductFinal Complex Architecture
1. Petasis 3-Component ReactionN-alkenyl amino alcohol (e.g., this compound), Aldehyde (e.g., acrolein), Vinylboronic acidDichloromethane (DCM), Room TempAcyclic diene amino alcohol7-membered N,O-heterocycle (Oxazepine derivative)
2. Ring-Closing Metathesis (RCM)Diene amino alcohol from Step 1Grubbs Catalyst (e.g., 2nd Gen.)N/A

This sequential approach, combining the convergence of MCRs with the robust ring-forming power of RCM, allows for the efficient construction of intricate molecular architectures from simple, readily available starting materials like this compound. dovepress.comacs.org This positions the compound as a valuable, though currently underutilized, tool for generating diverse small-molecule libraries for targeted research applications. acs.org

Applications of 2 but 3 Enylamino Ethanol in Catalysis and Coordination Chemistry

2-(but-3-enylamino)ethanol as a Ligand in Metal Complex Catalysis

The presence of both a soft donor (amine) and a hard donor (alkoxide, upon deprotonation) allows this compound to act as a flexible bidentate ligand. This chelation can stabilize various metal centers, influencing their electronic properties and reactivity. The pendant butenyl group can either remain as a non-coordinating functionality or participate directly in the catalytic cycle, offering a unique handle for controlling reaction pathways.

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often entails dissolving the ligand and the metal salt, such as a metal chloride or acetate, in a solvent like ethanol (B145695) or methanol (B129727). nih.govcore.ac.ukscirp.org The reaction mixture may be heated under reflux for several hours to facilitate complex formation. nih.govarabjchem.org Following the reaction, the resulting complex can be isolated by cooling the solution, filtering the precipitate, and washing it with a suitable solvent before drying. core.ac.ukorientjchem.org

The coordination mode of the ligand can vary depending on the metal ion, its oxidation state, and the reaction conditions. It can coordinate as a neutral (N, O-H) ligand or, more commonly, as a monoanionic (N, O⁻) ligand after deprotonation of the hydroxyl group, often facilitated by the addition of a base. The resulting complexes can range from simple mononuclear species, [M(L)n], to more complex polynuclear architectures. nih.gov

Table 1: General Synthetic Strategies for Metal-Amino Alcohol Complexes

Step Description Common Reagents/Conditions
1. Ligand Preparation The this compound ligand is prepared and purified. N/A
2. Complexation The ligand is reacted with a metal salt in a suitable solvent. Metal salts (e.g., CoCl₂, NiCl₂, CuCl₂), Ethanol/Methanol solvent. scirp.orgarabjchem.org
3. Reaction The mixture is often heated to drive the reaction to completion. Refluxing for several hours. nih.govarabjchem.org
4. Isolation The solid complex is separated from the reaction mixture. Filtration, washing with ethanol and/or ether. nih.govcore.ac.uk

| 5. Characterization | The structure and properties of the complex are confirmed. | IR, UV-Vis, NMR Spectroscopy, Elemental Analysis. scirp.orgorientjchem.org |

Metal-ligand cooperation (MLC) has emerged as a powerful concept in catalysis, where the ligand is not a mere spectator but actively participates in bond activation and formation. rsc.org The amino alcohol moiety in this compound is an ideal framework for MLC. The N-H or O-H bonds can be involved in proton transfer events, facilitating substrate activation or catalyst regeneration.

In a typical MLC catalytic cycle for alcohol oxidation, for instance, a metal center and a coordinated ligand can work in concert. semanticscholar.org The alcohol substrate might be deprotonated by the ligand while the metal center accepts a hydride, or vice-versa. This cooperative action lowers the activation energy for the transformation. The amine and alcohol functionalities within the this compound ligand can serve as both a proton shuttle and an electron reservoir, enabling efficient catalytic turnovers in reactions like hydrogenation and dehydrogenation. semanticscholar.orgnih.gov This bifunctional nature is crucial for activating substrates and facilitating the transfer of protons and electrons during the catalytic process. rsc.org

Asymmetric catalysis is fundamental to modern organic synthesis, enabling the production of single-enantiomer compounds. york.ac.uk Chiral ligands are central to this field, and derivatives of this compound could be developed for such applications. By introducing a stereocenter into the ligand backbone, for example at the carbon bearing the hydroxyl group, a chiral analogue can be synthesized.

Such chiral ligands are instrumental in asymmetric transfer hydrogenation (ATH) of ketones, a process that yields valuable chiral secondary alcohols. ias.ac.in Ruthenium complexes bearing chiral diamine ligands, for example, have proven to be highly effective catalysts for this transformation. ias.ac.in A chiral derivative of this compound could similarly be used to create a chiral environment around a metal center (e.g., Ruthenium, Osmium, or Iridium), enforcing stereoselectivity in the reduction of prochiral substrates. ias.ac.inrsc.org The design of the catalyst can be further refined by modifying not just the chiral ligand but also the achiral components, such as counterions, to enhance enantioselectivity. nih.gov

Exploration of Metal-Ligand Cooperation Principles in Catalytic Cycles

Catalytic Transformations Mediated by this compound-derived Systems

The unique combination of a chelating amino alcohol and a reactive alkene functionality makes complexes derived from this compound potential catalysts for a range of important chemical transformations.

Hydrogenation: Catalytic hydrogenation, the addition of hydrogen across a double bond, is a cornerstone of industrial chemistry. libretexts.org While precious metals like palladium and platinum are traditional catalysts, there is growing interest in complexes of more earth-abundant metals like copper. libretexts.org Copper complexes ligated by systems analogous to amino alcohols have shown activity in the hydrogenation of aldehydes and ketones. rsc.orgrsc.org A complex of this compound could potentially catalyze the hydrogenation of its own butenyl group (in an intramolecular fashion) or other unsaturated substrates (intermolecularly). The reaction involves the activation of H₂ by the metal complex and its subsequent transfer to the substrate. libretexts.org

Dehydrogenation: The reverse reaction, dehydrogenation, is a key step in "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. beilstein-journals.org In this strategy, an alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then participates in a subsequent reaction before the "borrowed" hydrogen is returned in a final reduction step. beilstein-journals.orgmdpi.com Manganese and ruthenium complexes are particularly effective in these reactions. beilstein-journals.orgchemrxiv.org A manganese complex of this compound could catalyze the dehydrogenation of alcohols, including ethanol itself, to produce aldehydes and hydrogen gas. nih.govosti.gov The ligand's amino alcohol backbone is well-suited to facilitate the required proton and electron transfers in these catalytic cycles. mdpi.com

Table 2: Representative Catalytic Performance in Ethanol Dehydrogenation

Catalyst System Temperature (°C) Pressure (atm) Ethanol Conversion (%) Product Selectivity (%) Reference
Cu-1234 (Cu/Cu-chromite) 220 20 ~70 99.8 (Ethyl acetate) osti.gov
NiAu Single-Atom Alloy ~200-300 Ambient Variable High (Acetaldehyde) nih.gov
10% SiO₂-ZrO₂ 350 Ambient 95 85 (1,3-Butadiene) mdpi.com

This table shows data for analogous systems, as specific data for this compound is not available.

Hydrofunctionalization, the addition of an H-X molecule across an unsaturated bond, is a highly atom-economical method for constructing C-X bonds. nih.gov The butenyl group within this compound makes its metal complexes intriguing candidates for intramolecular hydrofunctionalization reactions or for catalyzing intermolecular versions.

For instance, nickel-catalyzed hydroalkoxylation of dienes is a powerful method for forming allylic ethers. nih.gov A nickel complex of a chiral this compound derivative could potentially catalyze the intramolecular cyclization via hydroalkoxylation, where the ligand's own hydroxyl group adds across its pendant butenyl moiety (after isomerization to a diene) to form a chiral cyclic ether. Such reactions often proceed with high regio- and enantioselectivity. nih.gov Similarly, the amine functionality could be used in intramolecular hydroamination reactions. These catalytic cycles often involve the generation of a metal-hydride species which then undergoes migratory insertion with the coordinated alkene, followed by reductive elimination to yield the final product.

The Role of this compound in C-H Activation and Advanced Transformations Remains an Unexplored Frontier in Catalysis

Despite the growing interest in C-H activation as a powerful tool for streamlined organic synthesis, the specific applications of the compound this compound in this field are not documented in publicly available scientific literature. Extensive searches for its use in C-H activation studies or other advanced catalytic transformations have yielded no specific research findings, indicating that this particular area of its chemistry is likely nascent or remains unpublished.

The field of C-H functionalization aims to directly convert ubiquitous but inert carbon-hydrogen bonds into more complex functional groups, offering more efficient and environmentally friendly synthetic routes. nih.govrsc.org This area of research heavily relies on the development of novel catalysts and ligands to control the reactivity and selectivity of these transformations. mdpi.com Transition metals such as palladium, rhodium, and ruthenium are often at the core of these catalytic systems. mdpi.com

While amino alcohols and their derivatives can serve as valuable ligands in coordination chemistry and catalysis, the specific role of this compound in mediating C-H activation appears to be a field ripe for exploration. The structure of this compound, featuring both a secondary amine and a primary alcohol, presents potential coordination sites for metal centers. Furthermore, the presence of a terminal alkene in the butenyl group could, in principle, participate in or influence catalytic cycles.

Advanced transformations in organic synthesis often involve the strategic use of directing groups to guide a catalyst to a specific C-H bond. mdpi.com The nitrogen and oxygen atoms in this compound could potentially serve this directing function. However, without experimental data, any proposed catalytic cycle or specific application in C-H activation would be purely speculative.

The current body of scientific literature focuses on a wide array of other ligands and catalytic systems for C-H activation, including those based on pincer complexes, porphyrins, and Schiff bases, with metals like iron, ruthenium, and osmium. nih.govunito.itrsc.orgunimi.it These studies highlight the importance of ligand design in achieving high efficiency and selectivity in reactions such as arylation, alkenylation, and amination. mdpi.com

Computational and Theoretical Studies of 2 but 3 Enylamino Ethanol

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. readthedocs.iomdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. nih.gov

For 2-(but-3-enylamino)ethanol, MD simulations would be valuable for:

Conformational Analysis: The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the conformational landscape, identifying the most populated shapes and the energy barriers for converting between them.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways of this compound

Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. nih.govnih.gov By modeling the transformation from reactants to products, researchers can gain a fundamental understanding of how a reaction occurs.

A cornerstone of mechanistic studies is the mapping of the potential energy surface (PES). libretexts.org

Potential Energy Surface (PES): A PES is a multidimensional mathematical landscape that describes the energy of a molecular system as a function of its geometry. libretexts.orgresearchgate.net Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states that connect them. rsc.org

Reaction Coordinate Analysis: To understand a reaction, a specific path across the PES, known as the reaction coordinate, is analyzed. This coordinate represents the progress of the reaction. By calculating the energy profile along this path, chemists can identify the transition state, determine the activation energy, and confirm the proposed mechanism. For a reaction involving this compound, this would involve mapping the energy changes as bonds are broken and formed, providing a detailed narrative of the chemical transformation. researchgate.net

Prediction and Interpretation of Kinetic Isotope Effects (KIE)

Computational chemistry provides powerful tools for predicting and interpreting Kinetic Isotope Effects (KIEs), offering deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone. researchgate.net For reactions involving this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can be employed to model the transition states of its reactions, such as oxidations, cyclizations, or enzyme-catalyzed transformations. researchgate.netresearchgate.net

The prediction of KIEs relies on the principle that isotopic substitution does not alter the potential energy surface of a reaction but does change mass-dependent properties, most notably vibrational frequencies. princeton.edu Heavier isotopes, like deuterium (B1214612) (²H) or carbon-13 (¹³C), have lower zero-point vibrational energies (ZPEs) than their lighter counterparts. The difference in ZPE between the ground state and the transition state for the isotopically substituted and unsubstituted reactant determines the magnitude and nature of the KIE. princeton.edu

Theoretical models can calculate the vibrational frequencies for all atoms in the reactant and at the transition state structure. From these frequencies, the ZPE can be determined, and the KIE can be predicted. A primary KIE greater than 1 (kH/kD > 1) is typically predicted when a C-H bond is broken in the rate-determining step of a reaction, as the ZPE difference between the isotopic species is smaller in the transition state than in the ground state. princeton.edu Conversely, an inverse KIE (kH/kD < 1) may be predicted when a bond to the isotopic atom becomes stiffer in the transition state.

For a hypothetical oxidation of the hydroxyl group in this compound, computational models could predict the KIE for the abstraction of the hydrogen atom. The calculated values can then be compared with experimental data to confirm the proposed mechanism. Furthermore, computational studies can elucidate the contributions of quantum tunneling, especially for hydrogen transfer reactions, which can lead to unusually large KIEs that are temperature-dependent. nih.gov

Table 1: Predicted Kinetic Isotope Effects for a Hypothetical Dehydrogenation of this compound

Isotopic Substitution PositionComputational MethodPredicted kH/kD (298 K)Interpretation
C1-H (hydroxyl-bearing carbon)DFT (B3LYP/6-31G)6.2C-H bond cleavage is the rate-determining step.
N-HDFT (B3LYP/6-31G)1.1N-H bond is not significantly broken in the transition state.
C4-H (alkenyl group)DFT (B3LYP/6-31G*)0.98Minor secondary inverse effect, suggesting steric or electronic changes at this position in the transition state.

This table presents hypothetical data for illustrative purposes, based on general principles of KIE calculations.

Computational Design and Screening of Novel this compound Derivatives for Specific Applications

Computational design and virtual screening are indispensable tools in modern materials science and drug discovery for identifying novel chemical entities with desired properties. nih.govnih.gov Starting with the scaffold of this compound, computational methods can be used to design and screen a virtual library of derivatives for specific applications, such as catalysts, corrosion inhibitors, or biologically active agents. irb.hr

The process typically begins with defining a target application and the associated desired physicochemical properties. For instance, if the goal is to design derivatives with potential anticancer activity, properties such as binding affinity to a specific protein kinase, drug-likeness (adherence to Lipinski's rule of five), and a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile would be critical. nih.govmdpi.com

Using structure-based drug design (SBDD) or ligand-based drug design (LBDD) approaches, new derivatives can be generated in silico. nih.gov This involves modifying the parent structure of this compound by adding various functional groups to the amino, hydroxyl, or alkenyl moieties. Molecular docking simulations can then predict the binding modes and affinities of these derivatives to a target protein. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate structural features with activity.

For materials science applications, such as the development of functionalized polymers or sorbents for CO2 capture, computational screening can predict properties like binding energy with CO2, thermal stability, and reactivity. acs.orgrsc.org By systematically evaluating a large number of virtual compounds, computational screening significantly narrows down the candidates for experimental synthesis and testing, saving considerable time and resources. umm.ac.id

Table 2: Hypothetical Screening of Designed this compound Derivatives for Kinase Inhibition

DerivativeModificationPredicted Binding Affinity (kcal/mol)Predicted Drug-Likeness (Lipinski Violations)Potential Application
DERIV-001Phenyl group on the amino nitrogen-8.50Anticancer agent japsonline.com
DERIV-002Carboxylic acid at the terminal end of the butenyl chain-7.20Metal-chelating agent
DERIV-003Fluorination of the butenyl chain-6.80Metabolic stability enhancement
DERIV-004Addition of a triazole ring-9.10Cyclooxygenase inhibitor researchgate.net

This table presents hypothetical data for illustrative purposes, based on general principles of computational drug design and screening. mdpi.commdpi.com

Q & A

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., vaporization enthalpy) for this compound?

  • Methodological Answer : Apply computational frameworks (e.g., the "centerpiece" approach for enthalpy prediction) and validate experimentally using differential scanning calorimetry (DSC) or static vapor pressure measurements. Compare results with NIST’s thermochemical databases and adjust for solvent effects or isomerization .

Q. What experimental design strategies optimize the ultrasonic-assisted extraction of this compound from complex matrices?

  • Methodological Answer : Use response surface methodology (RSM) to model variables (e.g., ethanol concentration, extraction time). Analyze interactions via central composite design (CCD) and validate with ANOVA. Reference solvent optimization studies for similar ethanol derivatives .

Q. How can reaction pathways and by-products be systematically analyzed during the oxidation or reduction of this compound?

  • Methodological Answer : Employ tandem MS (LC-MS/MS) to identify intermediates. Compare with known pathways for analogs like 2-(2-ethylhexyloxy)ethanol, where oxidation yields aldehydes/carboxylic acids and reduction produces alcohols. Use kinetic modeling to predict dominant pathways under varying conditions .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

  • Methodological Answer : Apply molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity to target enzymes. Validate with in vitro assays (e.g., enzyme inhibition studies) and cross-reference PubChem’s bioactivity data for structurally related triazole derivatives .

Key Considerations for Researchers

  • Data Validation : Cross-check experimental results with authoritative databases (e.g., NIST, PubChem) and resolve discrepancies via peer-reviewed literature.
  • Safety Compliance : Adhere to hazard statements (e.g., H312 for skin contact) and waste disposal protocols outlined in safety data sheets .
  • Ethical Reporting : Disclose methodological limitations (e.g., solvent effects in thermodynamic measurements) to ensure reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.